molecular formula C15H13F2N7O2S2 B1668761 Cdk1/2 Inhibitor III CAS No. 443798-55-8

Cdk1/2 Inhibitor III

Cat. No.: B1668761
CAS No.: 443798-55-8
M. Wt: 425.4 g/mol
InChI Key: ARIOBGGRZJITQX-UHFFFAOYSA-N
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Description

Cdk1/2 Inhibitor III is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapy .

Biochemical Analysis

Biochemical Properties

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It displays anti-proliferative properties in various human cancer cells . The inhibitor interacts with these kinases, blocking their activity and thereby influencing the progression of the cell cycle .

Cellular Effects

In cellular contexts, this compound has been shown to induce apoptosis and cell cycle arrest in certain human colon carcinoma cell lines . It also exhibits anti-proliferative effects in various human cancer cells, including HCT-116, HeLa, and A375 cells . The inhibitor’s effects on cell function are largely due to its impact on cell signaling pathways and gene expression related to cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of Cdk1 and Cdk2, thereby inhibiting their kinase activity . This results in the deactivation of the cyclin B1/Cdk1 and cyclin A/Cdk2 complexes, which are crucial for cell cycle progression . The inhibitor’s effects at the molecular level also include changes in gene expression related to cell cycle regulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the inhibitor can induce apoptosis and cell cycle arrest in certain cell lines, suggesting that it has long-term effects on cellular function

Metabolic Pathways

This compound is involved in the regulation of cell cycle progression, a fundamental metabolic pathway in cells . It interacts with the cyclin-dependent kinases Cdk1 and Cdk2, which play crucial roles in this pathway

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with Cdk1 and Cdk2, which are typically localized in the nucleus of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk1/2 Inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of acylaminoindazole as a starting material, which undergoes a series of reactions such as nitration, reduction, and cyclization to form the final product . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow chemistry, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction conditions and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Cdk1/2 Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Cdk1/2 Inhibitor III has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for cyclin-dependent kinases 1 and 2, which makes it a valuable tool for studying these specific kinases without off-target effects. Its ability to bind to the hydrophobic pocket adjacent to the ATP-binding site further enhances its selectivity and potency compared to other inhibitors .

Properties

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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